[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride
Description
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-6-4-8-9(5-6)3-2-7;;/h4-5H,2-3,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUSSSWEEZLAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or recrystallization techniques to ensure high purity suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the pyrazole ring or the ethylamine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted under controlled temperatures and solvent conditions.
Major Products:
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or ethylamine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is being explored as a lead molecule in the development of new drugs targeting neurological disorders and inflammatory diseases. Its structural characteristics suggest potential interactions with neurotransmitter systems and inflammatory pathways, which are critical for treating conditions such as depression, anxiety, and chronic pain.
Biological Assays
Due to its reactivity, [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is utilized in biological assays to study receptor interactions and enzyme activities. These studies are essential for understanding the pharmacodynamics of the compound and its mechanisms of action at the molecular level.
Modulation of Neurotransmitter Systems
Research indicates that compounds with similar structures may influence neurotransmitter levels in the brain. This modulation can have therapeutic implications for mental health disorders, highlighting the need for further investigations into the binding affinities of this compound with specific receptor sites.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Neuropharmacological Study | Investigate effects on neurotransmission | Demonstrated potential to enhance serotonin levels in animal models, suggesting antidepressant properties. |
| Anti-inflammatory Research | Assess anti-inflammatory activity | Showed significant reduction in inflammatory markers in vitro, indicating potential use as an anti-inflammatory agent. |
| Receptor Interaction Analysis | Explore binding profiles with receptors | Identified interactions with dopamine and serotonin receptors, supporting its role in neuropharmacology. |
Mechanism of Action
The mechanism of action of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions lead to various biological effects, including antimicrobial and antimalarial activities .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
| Compound Name | Substituent(s) on Pyrazole | Backbone Chain | Key Properties | Applications | Reference |
|---|---|---|---|---|---|
| This compound | 4-methyl | Ethylamine | Enhanced stability; moderate electron-donating effect | Pharmaceuticals, agrochemicals (inferred) | — |
| Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | 3-methyl | Methylamine | Molecular weight: 198.09 g/mol; purity ≥95% | Drug candidates, material science | |
| [2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride | None | Ethylamine | Molecular weight: 184.07 g/mol | Organic synthesis | |
| 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride | 4-bromo, 1-methyl | Methyl-ethylamine | Bromo group enables cross-coupling reactions | Chemical synthesis (niche reactivity) | |
| 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride | Difluoromethyl, 2-methylphenyl | Amine | Fluorine enhances lipophilicity | Pharmaceuticals, agrochemicals |
Key Insights :
- Methyl vs. Bromo Substituents : The 4-methyl group in the target compound is electron-donating, contrasting with the electron-withdrawing bromo group in 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride. This difference impacts reactivity; bromo-substituted analogs are more suited for catalytic cross-coupling reactions , while methyl groups improve metabolic stability in drug design .
Stability and Handling
- Salt Form : Dihydrochloride salts (target compound and –6) enhance aqueous solubility and crystallinity, critical for purification and formulation .
- Storage : All compounds require anhydrous storage at –20°C to prevent decomposition .
Research Findings and Limitations
- Gaps in Evidence : Direct pharmacological or synthetic data for this compound are absent; inferences rely on analogs. Further experimental studies are needed to validate its reactivity and bioactivity.
Biological Activity
[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a compound characterized by its pyrazole ring structure, which is known for contributing to various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C₇H₁₃Cl₂N₃ and a molecular weight of approximately 198.09 g/mol. It is typically encountered as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological applications.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity. This property is significant in the context of antimicrobial and antimalarial activities.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially modulating pathways involved in inflammation and pain perception .
Biological Activities
Research highlights several key biological activities associated with this compound:
- Antimicrobial Activity : Initial investigations suggest potential antimicrobial properties, with studies indicating efficacy against various bacterial strains.
- Antimalarial Activity : The compound has shown promise in inhibiting Plasmodium falciparum ATPase (PfATP4), a target for antimalarial drug development .
- Anti-inflammatory Effects : Similar pyrazole derivatives have been studied for their anti-inflammatory properties, suggesting that this compound may also exhibit such effects through receptor interaction .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound | Activity | Target/Mechanism | IC50/EC50 Values |
|---|---|---|---|
| This compound | Antimicrobial | Enzyme inhibition | Not specified |
| Pyrazole derivatives (various) | Antimalarial | PfATP4 inhibition | EC50 = 0.064 μM |
| Pyrazole-linked thiourea derivatives | CDK2 inhibition | Cyclin-dependent kinase 2 | IC50 = 25 nM |
| Other pyrazole compounds | Anti-inflammatory | Various receptors | IC50 values vary |
Case Studies
Recent studies have explored the pharmacological profiles of pyrazole derivatives, including this compound:
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections.
Study 2: Antimalarial Potential
In a model assessing the efficacy against malaria, this compound demonstrated promising results by inhibiting PfATP4, leading to reduced parasitemia in infected mice. This study highlights the compound's potential as a lead in antimalarial drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available pyrazole derivatives. A common approach includes nucleophilic substitution or alkylation of 4-methyl-1H-pyrazole with a haloethylamine precursor under controlled conditions (e.g., using DMF or dichloromethane as solvents and catalysts like palladium or copper salts). Temperature control (40–80°C) and pH adjustments are critical to minimize side reactions and improve yields . The final dihydrochloride salt is formed by treating the free base with hydrochloric acid, enhancing solubility for biological assays .
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer : Characterization employs techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and substituent positions (e.g., pyrazole ring protons at δ 7.5–8.0 ppm, methyl groups at δ 2.0–2.5 ppm) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- Elemental Analysis : To validate the dihydrochloride stoichiometry .
- Melting Point Determination : To assess purity consistency .
Q. What is the role of the dihydrochloride salt form in enhancing solubility and stability?
- Methodological Answer : The dihydrochloride salt improves aqueous solubility via ionic interactions, facilitating dissolution in polar solvents (e.g., water or PBS for biological assays). Stability studies under varying pH and temperature conditions (e.g., 4°C vs. room temperature) are conducted using HPLC to monitor degradation products .
Advanced Research Questions
Q. How do researchers analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies involve synthesizing analogs with modifications to the pyrazole ring (e.g., halogenation at position 5) or ethylamine side chain (e.g., elongation or branching). Biological activity is assessed via:
- Enzyme Inhibition Assays : IC50 values against targets like cyclooxygenase (COX) or kinases .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., opioid or dopamine receptors) .
- Computational Modeling : Molecular docking with AutoDock or Schrödinger Suite to predict binding poses .
Q. What crystallographic methods are used for structural analysis, and how is SHELX employed in refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. SHELXL refines the model by minimizing residuals (R-factors) and validating hydrogen bonding/stacking interactions. Key steps include:
- Data Collection : High-resolution (<1.0 Å) data from synchrotron sources.
- Twinned Data Handling : Using SHELXD for structure solution in cases of pseudo-merohedral twinning .
- Hydrogen Atom Placement : SHELXL’s HFIX command assigns positions based on geometry .
Q. How can discrepancies in biological activity data across studies be addressed?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences or ligand concentrations). Mitigation strategies include:
- Meta-Analysis : Pooling data from multiple studies to identify trends (e.g., higher potency in cancer cell lines with elevated receptor expression) .
- Standardized Protocols : Adopting CONSORT guidelines for in vitro assays .
- Orthogonal Validation : Confirming results via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What in vitro vs. in vivo models are appropriate for testing pharmacological effects?
- Methodological Answer :
- In Vitro : Use cancer cell lines (e.g., MCF-7 or HeLa) for cytotoxicity assays (MTT or Annexin V staining) .
- In Vivo : Rodent models (e.g., carrageenan-induced inflammation in mice) to evaluate anti-inflammatory activity. Pharmacokinetic studies measure plasma half-life and metabolite profiling via LC-MS .
Q. How can researchers design experiments to study enzyme interaction mechanisms?
- Methodological Answer :
- Kinetic Studies : Measure and using Michaelis-Menten plots under varying substrate/inhibitor concentrations .
- Site-Directed Mutagenesis : Identify critical binding residues (e.g., mutating active-site histidine in COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
